molecular formula C20H17F3N2O3 B2363578 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1396858-00-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2363578
CAS No.: 1396858-00-6
M. Wt: 390.362
InChI Key: PSNBWBFEKCQVSJ-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a cyclopropane ring, an indoline moiety, and a trifluoromethoxy-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, while the trifluoromethoxybenzamide moiety is attached via an amide coupling reaction. Common reagents used in these reactions include cyclopropanecarbonyl chloride, trifluoromethoxybenzoic acid, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include indole derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The indoline moiety can interact with enzymes or receptors, while the trifluoromethoxy group can enhance binding affinity and selectivity. The cyclopropane ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-chlorobenzamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-fluorobenzamide

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzamide moiety.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)28-16-7-4-13(5-8-16)18(26)24-15-6-3-12-9-10-25(17(12)11-15)19(27)14-1-2-14/h3-8,11,14H,1-2,9-10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNBWBFEKCQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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